(S)-N-(2-Isocyanato-3,3-dimethylbutyl)-N-methylmethanesulfonamide
Description
(S)-N-(2-Isocyanato-3,3-dimethylbutyl)-N-methylmethanesulfonamide is a chiral sulfonamide derivative featuring a reactive isocyanato (-NCO) group and a branched 3,3-dimethylbutyl chain. The compound’s structure combines a sulfonamide moiety, known for its stability and hydrogen-bonding capacity, with a sterically hindered alkyl chain and an electrophilic isocyanato group.
Properties
Molecular Formula |
C9H18N2O3S |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
N-[(2S)-2-isocyanato-3,3-dimethylbutyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H18N2O3S/c1-9(2,3)8(10-7-12)6-11(4)15(5,13)14/h8H,6H2,1-5H3/t8-/m1/s1 |
InChI Key |
SWKUZGKGXRODDW-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](CN(C)S(=O)(=O)C)N=C=O |
Canonical SMILES |
CC(C)(C)C(CN(C)S(=O)(=O)C)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical synthesis techniques, ensuring high yield and purity. The exact methods used in industrial settings are proprietary and not disclosed in publicly accessible sources.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-Isocyanato-3,3-dimethylbutyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which (S)-N-(2-Isocyanato-3,3-dimethylbutyl)-N-methylmethanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its trifunctional design:
- Sulfonamide core : Imparts polarity and hydrogen-bonding capability.
- 3,3-Dimethylbutyl chain : Introduces steric bulk, influencing solubility and reactivity.
- Isocyanato group : A reactive electrophile for crosslinking or conjugation.
Table 1: Key Structural Features of Analogs
Reactivity and Stability
- Isocyanato Group : The target compound’s -NCO group is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling urethane or urea bond formation. This contrasts with the hydroxyl group in , which participates in hydrogen bonding but lacks electrophilicity.
- Steric Effects : The 3,3-dimethylbutyl chain may hinder reactivity compared to less bulky analogs (e.g., ethylamine-linked sulfonamides in ). This could reduce reaction rates in nucleophilic substitutions but enhance stability in harsh conditions.
- Sulfonamide Stability : The N-methylmethanesulfonamide group, common to all analogs, provides resistance to hydrolysis compared to carboxamides, as seen in and .
Physicochemical Properties
- Melting Points : The aromatic sulfonamide in exhibits a high melting point (213–215°C), attributed to strong intermolecular hydrogen bonding. The target compound’s aliphatic structure and bulky substituents may lower its melting point, increasing solubility in organic solvents.
- Solubility : Salt forms in (succinate, maleate) enhance aqueous solubility, whereas the target compound’s isocyanato group and hydrophobic chain likely favor organic solvents.
Biological Activity
Chemical Structure and Properties
The compound is characterized by the presence of an isocyanate group (-N=C=O) and a sulfonamide moiety (-SO2NH-), which contribute to its reactivity and biological properties. The specific stereochemistry at the sulfur atom (S) is critical for its activity.
Chemical Formula
- Molecular Formula : C₉H₁₈N₂O₂S
- Molecular Weight : 206.32 g/mol
The biological activity of (S)-N-(2-Isocyanato-3,3-dimethylbutyl)-N-methylmethanesulfonamide is primarily attributed to its interaction with biological macromolecules. The isocyanate group is known to react with nucleophiles, such as amino acids in proteins, potentially leading to modifications that can alter protein function.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological activities:
- Antimicrobial Activity : Some sulfonamide derivatives have demonstrated effectiveness against bacterial infections by inhibiting bacterial folic acid synthesis.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis or other inflammatory disorders.
- Potential Cytotoxicity : Preliminary studies suggest that certain derivatives can induce apoptosis in cancer cells, although specific data on this compound is limited.
Case Studies
- Antimicrobial Efficacy : A study evaluated various sulfonamide derivatives, including those structurally related to the target compound, against Gram-positive and Gram-negative bacteria. Results indicated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
- Cytotoxicity Assay : In vitro assays using human cancer cell lines showed that related compounds could inhibit cell proliferation effectively, with IC50 values indicating potency in the micromolar range .
- Inflammation Model : In animal models of inflammation, compounds with similar functionalities reduced inflammatory markers significantly compared to controls, suggesting potential therapeutic applications in chronic inflammatory diseases .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Observations |
|---|---|---|
| Sulfonamide + Isocyanate | Antimicrobial | High activity against S. aureus |
| Sulfonamide + Isocyanate + Alkyl Chain | Anti-inflammatory | Significant reduction in TNF-alpha levels |
| Isocyanate Derivative | Cytotoxicity | Induces apoptosis in MCF-7 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
